molecular formula C8H17NO B14753624 Caprylic aldehyde oxime CAS No. 929-55-5

Caprylic aldehyde oxime

Cat. No.: B14753624
CAS No.: 929-55-5
M. Wt: 143.23 g/mol
InChI Key: GGZXEEFQIXMFBF-CMDGGOBGSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Caprylic aldehyde oxime can be synthesized through the reaction of caprylic aldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the oxime.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions: Caprylic aldehyde oxime undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form nitriles or carboxylic acids.

    Reduction: Reduction of the oxime can yield primary amines.

    Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminium hydride or catalytic hydrogenation are used.

    Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Nitriles and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted oximes depending on the reagents used.

Scientific Research Applications

Caprylic aldehyde oxime has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: this compound is used in the production of fragrances, flavors, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of caprylic aldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and other cellular processes.

Comparison with Similar Compounds

    Butyraldehyde oxime: Similar in structure but with a shorter carbon chain.

    Hexanal oxime: Another aldehyde oxime with a six-carbon chain.

    Decanal oxime: A longer-chain aldehyde oxime.

Uniqueness: Caprylic aldehyde oxime is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers.

Properties

CAS No.

929-55-5

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(NE)-N-octylidenehydroxylamine

InChI

InChI=1S/C8H17NO/c1-2-3-4-5-6-7-8-9-10/h8,10H,2-7H2,1H3/b9-8+

InChI Key

GGZXEEFQIXMFBF-CMDGGOBGSA-N

Isomeric SMILES

CCCCCCC/C=N/O

Canonical SMILES

CCCCCCCC=NO

Origin of Product

United States

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